4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a hydrazone linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.
Formation of the Hydrazone Linkage: This step involves the condensation of the thiazole derivative with thiophene-2-carbaldehyde hydrazone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the hydrazone linkage, converting it to the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-[2-(phenylmethylidene)hydrazin-1-yl]-1,3-thiazole: Similar structure but with a phenyl group instead of a thiophene ring.
2-[2-(Thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole: Lacks the chloromethyl group.
4-(Methyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole: Methyl group instead of chloromethyl.
Uniqueness
The presence of the chloromethyl group in 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole makes it particularly reactive towards nucleophiles, allowing for further functionalization and derivatization. This can be advantageous in the synthesis of diverse chemical libraries for drug discovery.
Properties
IUPAC Name |
4-(chloromethyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRDYSHESABLK-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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